molecular formula C7H3BrFN3O2 B8579511 2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile

2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile

Cat. No.: B8579511
M. Wt: 260.02 g/mol
InChI Key: MNSQIEAAUXBWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrFN3O2. This compound is characterized by the presence of amino, bromo, fluoro, nitro, and nitrile functional groups attached to a benzene ring. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile typically involves multiple steps. One common method starts with the nitration of 2-fluorobenzonitrile to form 2-fluoro-5-nitrobenzonitrile. This intermediate is then subjected to bromination to introduce the bromo group at the 5-position. Finally, the amino group is introduced through a substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Scientific Research Applications

2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in the study of enzyme interactions.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs with anticancer and antimicrobial properties.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The presence of multiple functional groups allows it to interact with various molecular targets, disrupting normal cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Properties

Molecular Formula

C7H3BrFN3O2

Molecular Weight

260.02 g/mol

IUPAC Name

2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile

InChI

InChI=1S/C7H3BrFN3O2/c8-4-1-5(12(13)14)7(11)3(2-10)6(4)9/h1H,11H2

InChI Key

MNSQIEAAUXBWSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C#N)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 6-amino-3-bromo-2-fluoro-benzonitrile (8.0 g, 37 mmol) in acetonitrile (40 mL) under nitrogen was added dropwise a solution of nitronium tetrafluoroborate in acetonitrile. The reaction mixture and stirred for 16 h at RT. The reaction mixture was treated with brine and extracted with ethyl acetate. The organic fraction was washed with water followed by brine and dried over anhydrous sodium sulfate, filtered and concentrated. Purification by column chromatography (10 to 20% ethyl acetate:hexanes) afforded 5.0 g (52%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 8.6 (d, J=6.9 Hz, 1H), 6.8-7.1 (br. s, 2H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.